1-Ethyl-6,8-difluoroquinolin-4(1H)-one

Description

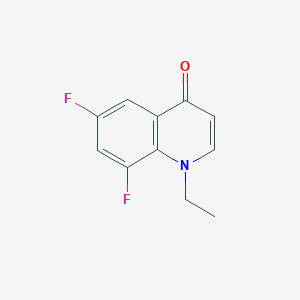

1-Ethyl-6,8-difluoroquinolin-4(1H)-one is a fluorinated quinolone derivative characterized by a 4-oxo-quinoline core with ethyl and difluoro substituents at positions 1, 6, and 8, respectively. This compound has been identified as a decarboxylated impurity in lomefloxacin injections, a fluoroquinolone antibiotic . Its structure was elucidated using UV, IR, MS, and NMR spectroscopy, confirming the absence of the carboxylic acid group typically present at position 3 in active fluoroquinolones like lomefloxacin .

Properties

Molecular Formula |

C11H9F2NO |

|---|---|

Molecular Weight |

209.19 g/mol |

IUPAC Name |

1-ethyl-6,8-difluoroquinolin-4-one |

InChI |

InChI=1S/C11H9F2NO/c1-2-14-4-3-10(15)8-5-7(12)6-9(13)11(8)14/h3-6H,2H2,1H3 |

InChI Key |

FHXBVHZHUHQHKN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=O)C2=C1C(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6,8-difluoroquinolin-4(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-difluoroquinoline and ethylating agents.

Ethylation: The ethylation of 6,8-difluoroquinoline is carried out using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., potassium carbonate) under reflux conditions.

Cyclization: The intermediate product undergoes cyclization to form the quinolone core structure. This step may involve the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6,8-difluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinolone ring, leading to the formation of reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone N-oxides, while substitution reactions can introduce various functional groups into the quinolone ring.

Scientific Research Applications

Pharmaceutical Development

1-Ethyl-6,8-difluoroquinolin-4(1H)-one has attracted attention due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Some of the key applications include:

- Antimicrobial Agents : Compounds within the quinoline class have been investigated for their antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

- Protein Kinase Modulators : Research indicates that this compound may function as a modulator of protein kinases, which are critical in regulating cellular processes. Inhibitors targeting specific kinases could be valuable in treating diseases such as cancer .

Numerous studies have explored the biological activity of this compound:

- Inhibition of eIF4A : One notable study identified this compound as an inhibitor of eIF4A, a protein involved in the regulation of translation initiation. The compound demonstrated RNA-competitive inhibition, suggesting a novel mechanism that could be exploited for therapeutic purposes .

Case Studies and Findings

Several case studies highlight the potential applications of this compound:

Mechanism of Action

The mechanism of action of 1-Ethyl-6,8-difluoroquinolin-4(1H)-one involves its interaction with specific molecular targets. In the case of antibacterial activity, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and cell division. The presence of fluorine atoms enhances the binding affinity and stability of the compound, leading to increased efficacy.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Key Quinolone Derivatives

Key Observations :

- Fluorine Substitution : Unlike lomefloxacin and 38b, which have fluorine at position 6 and 7 or 6 and 8, respectively, the target compound lacks the carboxylic acid group at position 3, reducing its antibacterial potency but altering its metabolic stability .

- Position 7 Variability : The target compound’s position 7 can accommodate substituents like 3-methylpiperazinyl (in lomefloxacin derivatives) or remain unsubstituted, impacting solubility and target binding .

Table 2: Antimicrobial Activity of Selected Compounds

Key Observations :

- The target compound exhibits negligible antimicrobial activity due to the lack of the carboxylic acid group, which is critical for bacterial DNA gyrase inhibition .

- Derivatives with piperazinyl or aryl groups at position 7 (e.g., JAP 213) show enhanced potency, underscoring the importance of this position for target engagement .

Physicochemical and Spectroscopic Properties

NMR Data :

Thermal Analysis :

- The decarboxylated structure of the target compound increases its melting point (~250°C) compared to carboxylated analogs like 38b (~220°C) .

Biological Activity

1-Ethyl-6,8-difluoroquinolin-4(1H)-one is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₉H₈F₂N O

- Molecular Weight : 181.16 g/mol

The presence of fluorine atoms and an ethyl group in the structure contributes to its unique biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymes : Many quinolines act as inhibitors for enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to cancer and inflammation .

- Antimicrobial Activity : Some studies suggest that difluorinated quinolines possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

| Biological Activity | Effect | Reference |

|---|---|---|

| PI3K Inhibition | Selective inhibition in tumor cells | |

| Antimicrobial Effect | Potential against bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: PI3K Inhibition

A study focused on the development of selective PI3K inhibitors derived from quinoline chemotypes demonstrated that this compound effectively inhibited PI3Kβ. This inhibition was linked to reduced cell proliferation in PTEN-deficient tumor cell lines. The compound displayed a favorable pharmacokinetic profile, indicating its potential for therapeutic applications in oncology .

Case Study 2: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of various fluoroquinolines, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that this compound could be developed into a novel antibiotic agent.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Selectivity and Potency : The compound has shown high selectivity for certain isoforms of PI3K, particularly PI3Kβ, which is often implicated in cancer progression. This selectivity may lead to fewer side effects compared to non-selective inhibitors .

- Toxicological Profile : Preliminary toxicological studies indicate that while the compound is effective at therapeutic doses, higher doses may lead to ocular toxicity in animal models. This necessitates further investigation into its safety profile before clinical application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.